orange G free acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11/h1-9,19H,(H,20,21,22)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVDXIMFBOLMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)O)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046985 | |
| Record name | 1-Phenylazo-2-naphthol-6,8-disulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14245-98-8 | |
| Record name | Orange G free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylazo-2-naphthol-6,8-disulfonic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANGE G FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U2C2O009A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectories and Foundational Contributions in Academic Research
Evolution of Orange G Free Acid in Histological and Cytological Methodologies
The integration of Orange G into histological and cytological practices marked a significant advancement in cellular visualization. Initially, its application was largely as a counterstain, providing a contrasting background to nuclear stains like hematoxylin (B73222). biognost.com Its small molecular size allows it to penetrate tissues rapidly, selectively staining denser structures. researchgate.net
A pivotal moment in the evolution of Orange G's use came with its incorporation into the Papanicolaou (Pap) stain, a cornerstone of cytopathology for cervical cancer screening. The development of the Pap stain occurred in two main phases. The second phase, from 1942 to 1960, saw the introduction and refinement of alcoholic cytoplasmic counterstains, including Orange G and a polychrome mixture designated EA. researchgate.netkarger.com This combination allowed for a wider range of colors, enhancing the differentiation of cell types. researchgate.netkarger.com
In the Papanicolaou method, Orange G is a key component of the OG-6 solution, which also contains phosphotungstic acid. wikipedia.org The phosphotungstic acid helps to maintain the pH and intensify the staining effect of Orange G. researchgate.net This formulation is particularly effective in staining keratinized cells, which appear a distinct orange, allowing for the identification of cellular changes that could indicate malignancy. sigmaaldrich.com
Beyond cytology, Orange G also found a crucial role in histological techniques for staining tissue sections. One of the most notable is Mallory's trichrome stain, first published in 1900 by Frank Burr Mallory. wikipedia.orgronaldschulte.nl This technique utilizes a combination of aniline (B41778) blue, acid fuchsin, and Orange G to differentiate between collagen, cytoplasm, and red blood cells. wikipedia.org In this method, Orange G typically stains the cytoplasm and muscle fibers. fsu.edu
The evolution of Orange G in these methodologies highlights a progression from a simple counterstain to a vital component of complex, polychromatic staining systems that provide nuanced and differential staining of various cellular and tissue components.
Pioneering Applications in Biological Staining Research
The pioneering applications of Orange G are intrinsically linked to the researchers who developed and refined the staining techniques in which it is a key ingredient. George N. Papanicolaou's work in the 1940s represents a landmark in the application of Orange G for diagnostic cytology. wikipedia.org His development of the Pap stain revolutionized cervical cancer screening by providing a method to clearly visualize cellular morphology and identify abnormalities. researchgate.netkarger.com The specific use of Orange G to stain keratin (B1170402) provided a critical marker for cellular differentiation and pathology. sigmaaldrich.com
Another pioneering figure is Frank Burr Mallory, a pathologist at Harvard University Medical School, who introduced his trichrome stain in 1900. wikipedia.orgronaldschulte.nl Mallory's technique was a significant step forward in connective tissue staining, and the inclusion of Orange G was crucial for distinguishing cytoplasm and muscle from collagen, which stains blue with aniline blue. wikipedia.orgfsu.edu This method provided researchers and pathologists with a powerful tool to study the structure of tissues in both normal and diseased states.
Beyond these well-known applications, Orange G was also utilized in other specialized staining methods. For instance, it has been used in techniques to demonstrate cells in the pancreas and pituitary gland. stainsfile.com In studies of the pancreatic islets of Langerhans, Orange G was used in combination with other stains, such as neutral gentian violet, to differentiate between different cell types based on the staining of their cytoplasmic granules. nih.gov These pioneering applications underscore the versatility of Orange G as a stain and its importance in advancing the understanding of tissue and cellular biology.
Milestones in the Development of Polychromatic Staining Techniques Utilizing this compound
The development of polychromatic staining techniques, which use multiple dyes to produce a spectrum of colors in a single preparation, was a major milestone in histology and cytology, and Orange G played a central role in this advancement. The fundamental principle behind these techniques is the differential affinity of various tissue and cellular components for different dyes, allowing for a more detailed and informative visualization.
The Papanicolaou stain stands as a prime example of a successful polychromatic method. It classically involves five dyes in three solutions, with Orange G being a key component of the second solution (OG-6). wikipedia.org The combination of hematoxylin for the nucleus, Orange G for keratinized cytoplasm, and the EA solution (containing eosin (B541160) Y, light green SF yellowish, and Bismarck brown Y) for non-keratinized cytoplasm, creates a multicolor preparation that facilitates detailed cytological evaluation. wikipedia.orgnih.gov The development of the Pap stain between 1942 and 1960, with its refined use of Orange G and the EA polychrome, represents a significant milestone in diagnostic pathology. karger.com
Mallory's trichrome stain, introduced in 1900, is another foundational polychromatic technique that heavily relies on Orange G. wikipedia.orgronaldschulte.nl This method's ability to simultaneously stain cytoplasm and muscle red/orange, and collagen blue, was a major advancement in histology. wikipedia.orgfsu.edu The success of Mallory's stain paved the way for the development of other trichrome methods, many of which also incorporated Orange G or similar small molecular weight yellow or orange dyes to stain erythrocytes and cytoplasm. wikipedia.org These multi-step staining procedures exploit the subtle differences in tissue density and permeability to achieve differential coloration. wikipedia.org
These milestones in polychromatic staining, driven by the innovative use of dyes like Orange G, provided researchers with unprecedented views of the microscopic world, enabling them to better understand the complex interplay of cells and tissues in health and disease.
Fundamental Principles and Mechanisms of Orange G Free Acid Interactions in Research Systems
Molecular Basis of Dye-Substrate Recognition and Binding Affinity
The ability of Orange G free acid to stain biological substrates is rooted in its molecular structure and the chemical properties of the biomolecules it interacts with. These interactions are primarily driven by electrostatic forces, hydrophobic contributions, and specific functional group interactions.
Electrostatic Interactions with Charged Biomolecules
This compound possesses negatively charged sulfonic acid groups ontosight.aiwikipedia.orgnih.gov. In acidic environments, proteins within tissues often have protonated amino groups (e.g., from lysine, arginine, and histidine), rendering them positively charged conicet.gov.arbasicmedicalkey.comscielo.brcnr.it. This creates an environment conducive to electrostatic attraction between the negatively charged dye molecules and the positively charged sites on biomolecules, particularly proteins conicet.gov.arscielo.brscielo.brresearchgate.net. Research indicates that in acidic solutions, the sulfonic and hydroxyl groups of Orange G are negatively charged, facilitating binding to protonated amino groups of proteins via electrostatic forces scielo.brscielo.br. This ionic interaction is a primary mechanism for the dye's affinity to positively charged biomolecules.
Role of Primary and Secondary Amino Groups in Staining Mechanisms
The primary and secondary amino groups present in proteins are critical sites for dye binding. In acidic conditions, these amino groups become protonated, acquiring a positive charge that strongly attracts anionic dyes like this compound basicmedicalkey.comscielo.brscielo.brresearchgate.net. Collagen, a major structural protein, contains numerous amino groups in its side chains, making it a significant target for acidic dyes biocompare.comcosmobio.co.jp. Research has shown that acidic dyes can bind to the side-chain groups of basic amino acid residues, including the amino groups of lysine, which are crucial for electrostatic interactions thermofisher.comacs.orgthermofisher.com. The interaction of Orange G with protein amine groups is a key aspect of its staining mechanism, contributing to its selective affinity for certain tissue components.
pH-Dependent Staining Characteristics and Mechanistic Implications
The staining efficacy and mechanism of this compound are significantly influenced by the pH of the staining solution utas.edu.aumeatscience.orgcdnsciencepub.comresearchgate.net. As an acidic dye, its ionization state and the charge state of its protein targets are pH-dependent.
At lower pH values, the environment is more acidic, leading to a higher concentration of protons. This favors the protonation of amino groups on proteins, making them more positively charged and thus increasing their affinity for anionic dyes like this compound conicet.gov.arbasicmedicalkey.comscielo.br. Conversely, as the pH increases towards neutral or alkaline conditions, the amino groups on proteins become deprotonated, reducing their positive charge and consequently decreasing the dye's binding affinity. Studies on dye binding to proteins have shown that the affinity of acidic dyes decreases significantly as the pH increases, particularly in the range where amino groups transition from protonated to deprotonated states meatscience.orgcdnsciencepub.com. For instance, research on dye binding to myofibrils indicates a decrease in Orange G binding as pH rises from acidic to neutral conditions, with minimal binding occurring at pH 6 meatscience.org. This pH dependency is crucial for optimizing staining protocols to achieve desired specificity and intensity.
Influence of Molecular Size and Diffusion in Tissue Penetration for Research
The molecular size of this compound is a critical factor influencing its ability to penetrate tissue samples effectively biocompare.com. Being a relatively small molecule, it can readily diffuse through the complex matrix of tissues and cells, allowing for uniform staining of cellular components. This efficient penetration is essential for visualizing fine structures and achieving clear diagnostic or research-related observations. The small molecular size facilitates its movement into tissue sections, ensuring that the dye reaches its target binding sites within cellular compartments. This property makes it suitable for various histological staining techniques where deep penetration is required for optimal visualization.
Advanced Methodological Applications of Orange G Free Acid in Scientific Inquiry
Utilization as a Probe in Biochemical Assays and Molecular Interaction Studies
Studies of Protein-Ligand and Nucleic Acid-Ligand Binding Dynamics
The investigation of molecular interactions is a cornerstone of modern scientific inquiry, and Orange G free acid has been explored for its binding characteristics with both proteins and nucleic acids. These studies contribute to a deeper understanding of molecular recognition, cellular processes, and the development of novel analytical tools.
Nucleic Acid-Ligand Interactions: The interaction of Orange G with double-stranded DNA (dsDNA) has been characterized using advanced techniques like single-molecule force spectroscopy researchgate.net. These investigations revealed that Orange G does not exhibit significant binding to DNA at low ionic strengths. However, at a sodium ion concentration of 150 mM, Orange G interacts with the DNA double helix via groove binding in a non-cooperative manner researchgate.net. The equilibrium association constant for this interaction was determined to be approximately 10^5 M^-1, a value consistent with other small ligands known to bind DNA researchgate.net. A notable finding is that the binding of Orange G to DNA can be modulated by controlling the concentration of counterions, allowing the interaction to be effectively switched "on" or "off" researchgate.net. This underscores the critical influence of ionic strength on the binding dynamics between anionic ligands and nucleic acids researchgate.net. While Orange G's direct DNA binding is studied, related compounds, such as thiazole (B1198619) orange derivatives, have been developed as fluorescent probes for G-quadruplex (G4) DNA, exhibiting a higher affinity for G4 structures compared to dsDNA acs.org. Probes like TOR-G4 leverage changes in fluorescence lifetime upon binding to G4s for enhanced visualization, enabling the distinction of G4 binding independently of local probe concentration lumiprobe.combiorxiv.orgacs.org. Additionally, other dyes, such as Acridine (B1665455) Orange, have been studied for their differential fluorescence based on their binding to single-stranded or double-stranded nucleic acids, with intercalation proposed as a binding mechanism mdpi.com. Molecular dynamics simulations have also indicated that certain acridine orange derivatives can undergo conformational changes, such as unfolding from a stacked to an elongated state, upon interacting with dsDNA researchgate.net.
Table 1: Orange G Binding Dynamics with dsDNA
| Parameter | Value | Notes |
|---|---|---|
| DNA Binding Mode | Groove binding | Non-cooperative |
| Ionic Strength Dependence | Yes | Interaction observed at [Na+] = 150 mM |
Role in Advanced Microscopy Techniques for Enhanced Visualization
This compound plays a significant role in microscopy, primarily as a histological and cytological stain, contributing to the enhanced visualization of cellular morphology and components. Its spectral properties also place it within the broader category of fluorescent dyes used in biological imaging.
Histological and Cytological Staining: Orange G is widely recognized for its utility in histological and cytological staining, significantly improving the visualization of cellular structures sigmaaldrich.comsudanchemical.comsigmaaldrich.comabmole.comscbt.com. It is a crucial component in the Papanicolaou staining protocol, frequently employed in cytology for the examination of human tissue samples sigmaaldrich.comsigmaaldrich.com. Within this method, Orange G is utilized for cytoplasmic staining, effectively highlighting mature and keratinized cells with a characteristic "orangeophilic" cytoplasmic stain, particularly under acidic pH conditions sigmaaldrich.comsigmaaldrich.com. This differential staining capability allows for the clear differentiation of various cellular components, with cell nuclei typically stained blue or dark violet, and the cytoplasm appearing in shades of orange sigmaaldrich.com. The dye's capacity to bind with proteins and generate a Rayleigh scattering spectrum further enhances its visualization properties sudanchemical.com.
Fluorescent Probes and Spectral Properties: Orange G possesses specific spectral characteristics that are fundamental to its application in microscopy. Its absorption maximum in water is reported to be within the range of 476-481 nm, with a specific absorptivity (A 1%/1cm) of 380-500 at its maximum wavelength sigmaaldrich.com. These properties enable its use as a fluorescent dye, although its primary application remains as a histological stain abmole.com. While Orange G is a foundational staining agent, the field of microscopy has advanced to incorporate more sophisticated fluorescent probes. For example, thiazole orange derivatives, such as TOR-G4, are employed in fluorescence lifetime imaging microscopy (FLIM) for the visualization of G-quadruplex (G4) structures in RNA lumiprobe.combiorxiv.orgacs.org. These advanced probes exhibit unique fluorescence lifetimes upon binding to G4s, allowing for sensitive detection and differentiation from non-G4 structures, irrespective of local probe concentration biorxiv.orgacs.org. This approach represents a significant advancement in quantitative cellular imaging, moving beyond simple fluorescence intensity measurements to provide more detailed spatial and temporal information.
Table 2: Spectral Properties of Orange G
| Property | Value | Conditions/Notes |
|---|---|---|
| Absorption Maximum (λmax) | 476 - 481 nm | In water |
Compound Name Table:
| Compound Name | UNII Identifier | CAS Number |
|---|---|---|
| This compound | UNII-3U2C2O009A | 14245-98-8 |
| Orange G | N/A | 1936-15-8 |
| Acid Orange 10 | N/A | 1936-15-8 |
| 1,3-naphthalenedisulfonic acid, 7-hydroxy-8-(phenylazo)- | UNII-3U2C2O009A | 14245-98-8 |
Detailed Investigations into Molecular and Supramolecular Interactions Mediated by Orange G Free Acid
Spectroscopic Analysis of Orange G Free Acid-Biomolecule Complexes
Spectroscopic methods are crucial for understanding how this compound interacts with biomolecules by detecting alterations in its spectral properties upon complex formation. While direct spectroscopic studies focusing solely on this compound with a broad spectrum of biomolecules are not extensively detailed in the provided search results, related compounds offer valuable context. For instance, Acridine (B1665455) Orange (AO), another fluorescent dye, exhibits differential fluorescence emission: green fluorescence is typically associated with its binding to DNA, while red fluorescence indicates interaction with RNA researchgate.net.
Voltammetric studies have specifically investigated the interaction of Orange G with proteins, notably Human Serum Albumin (HSA) researchgate.net. In these analyses, Orange G displayed an irreversible voltammetric reduction peak. The addition of HSA to the Orange G solution resulted in a significant decrease in this reduction current peak, without altering the peak potential, suggesting the formation of a supramolecular, electrochemically inactive biocomplex researchgate.net. This interaction is attributed to the influence of microelectrostatic fields within the albumin structure, which effectively reduce the concentration of free Orange G available for electrochemical reactions researchgate.net. These findings enable the quantitative determination of protein concentrations, as evidenced by calibration curves established for HSA, Bovine Serum Albumin (BSA), and other proteins, with detection limits reported in the milligram per liter range researchgate.net.
Table 1: Protein Determination Using Orange G (Example Data from researchgate.net)
| Protein Analyzed | Linear Range (mg L⁻¹) | Detection Limit (mg L⁻¹) |
| HSA | 4.0–28.0 | 3.0 |
| BSA | 4.0–30.0 | 3.5 |
| Ovalbumin (OVA) | 2.0–20.0 | 1.0 |
| Bovine Hemoglobin (BHb) | 2.0–25.0 | 1.0 |
| Lipase | 2.0–30.0 | 1.0 |
Crystallographic Studies of this compound and its Intermolecular Associations
Crystallography, particularly X-ray diffraction, provides atomic-level resolution of molecular structures and elucidates the nature of intermolecular associations in the solid state. Studies focused on monosulfonated azo dyes, including Orange G, have revealed critical details about their molecular architectures in free acid, anionic, and dianionic forms mdpi.com. These investigations have identified various hydrogen bonding motifs and confirmed the presence of zwitterionic forms in the solid state for the free acid species of these dyes mdpi.com. Typically, the free acid forms of monosulfonated azo dyes exhibit zwitterionic structures, where protonation occurs at the nitrogen atom of the azo group directly attached to the sulfonate-bearing aromatic ring mdpi.com. These studies underscore how molecular packing and intermolecular forces, such as hydrogen bonding, dictate the solid-state arrangement of these compounds. While direct crystallographic studies detailing Orange G's intermolecular associations with biomolecules are not explicitly provided in the search results, the principles of crystallography are fundamental to understanding how molecules self-assemble or interact within a crystal lattice mdpi.com.
Characterization of DNA-Orange G Free Acid Binding Mechanisms
The interaction of this compound with double-stranded DNA (dsDNA) has been characterized as a groove binding mechanism.
Groove Binding Modalities and Ionic Strength Dependence
Research indicates that Orange G interacts with dsDNA primarily through groove binding nih.govresearchgate.net. This mode of interaction involves the dye inserting into either the major or minor grooves of the DNA helix, stabilized by non-covalent forces such as hydrogen bonding and van der Waals interactions acs.org. Crucially, the binding of Orange G to dsDNA is significantly influenced by the ionic strength of the surrounding solution nih.govresearchgate.net. Studies have demonstrated that at low ionic strengths, no detectable interaction between Orange G and dsDNA occurs. However, upon increasing the sodium ion concentration to 150 mM, Orange G exhibits a clear interaction via groove binding nih.govresearchgate.net. This strong ionic strength dependence suggests that electrostatic interactions, likely involving positively charged regions of the dye and the negatively charged phosphate (B84403) backbone of DNA, play a critical role in initiating and stabilizing the binding. The ability to modulate this binding by regulating counterion concentration provides a mechanism for controlling the interaction nih.govresearchgate.net.
Table 2: Orange G Binding to dsDNA as a Function of Ionic Strength
| Ionic Strength ([Na⁺]) | Interaction Detected | Binding Mode | Approximate Association Constant (Kₐ) |
| Low | No | N/A | N/A |
| 150 mM | Yes | Groove Binding | ~10⁵ M⁻¹ |
*Data is based on studies using single molecule force spectroscopy nih.govresearchgate.net. The association constant is an approximation reported in these studies.
Computational Modeling and Simulation of Orange G Binding Energetics
Computational modeling and simulation techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and understanding the energetic basis of ligand-biomolecule interactions. These methods can provide valuable insights into binding affinities, preferred binding sites, and the specific nature of intermolecular forces involved.
While direct computational studies detailing the binding energetics of this compound are not extensively presented in the provided snippets, related research on DNA-ligand complexes offers a relevant framework. For example, molecular docking studies conducted on an iron(III) complex with a DNA-binding ligand reported binding energies for B-DNA in the range of -27.6 to -25.1 kJ/mol mdpi.com. Such simulations often identify specific binding sites, such as the minor groove, and highlight the contribution of electrostatic attractions between positively charged ligand components and the negatively charged DNA phosphate groups, along with hydrogen bonds formed with sugar moieties, to stabilizing the complex mdpi.com. These computational approaches aim to quantify the interplay of various non-covalent forces that govern the binding process, serving as a predictive tool for understanding molecular recognition events.
Table 3: Representative Binding Energetics from DNA-Ligand Computational Studies
| Ligand Type | Target DNA Form | Binding Site | Binding Energy (kJ mol⁻¹) | Dominant Interactions | Reference |
| Iron(III) complex with PLITSC ligand | B-DNA | Minor Groove | -27.6 to -25.1 | Electrostatic, Hydrogen Bonding, Sugar-Phosphate contacts | mdpi.com |
| Hypothetical for this compound | dsDNA | Groove | To be determined | Likely electrostatic, van der Waals, H-bonding | N/A |
*Note: Data for this compound is extrapolated from similar studies on DNA-ligand complexes.
Compound List
this compound
Orange G (OG)
Acridine Orange (AO)
Human Serum Albumin (HSA)
Bovine Serum Albumin (BSA)
Ovalbumin (OVA)
Bovine Hemoglobin (BHb)
Lipase
Monosulfonated azo dyes
Proflavin
Thiazole (B1198619) Orange (TO)
Daunomycin
Europium(III) complexes
Iron(III) complexes
Pyridoxal-Semicarbazone (PLSC) ligand
Pyridoxal–S-Methyl-Isothiosemicarbazone (PLITSC) ligand
Synthesis, Derivatization, and Purification for Specialized Research Applications
Laboratory-Scale Synthetic Methodologies for Research-Grade Orange G Free Acid
The synthesis of Orange G (Acid Orange 7, also known as 2-naphthol (B1666908) orange) typically involves a two-step process: diazotization of sulfanilic acid followed by azo coupling with β-naphthol. While the dye is commonly isolated and used as its sodium salt, obtaining the free acid form would necessitate an additional acidification step.
The foundational synthesis begins with the diazotization of sulfanilic acid. Sulfanilic acid is treated with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C). This reaction generates a diazonium salt intermediate. Subsequently, this diazonium salt undergoes an azo coupling reaction with β-naphthol, which is usually dissolved in an alkaline solution. The coupling typically occurs in the ortho position to the hydroxyl group of β-naphthol, forming the azo linkage characteristic of Orange G.
While direct synthesis protocols for the free acid form are not extensively detailed in the provided literature, the salt form can be converted to the free acid by acidification. However, obtaining the free acid from sulfonated azo dyes can be challenging due to solubility and filtration difficulties, as noted in some chemical process descriptions google.com.
Table 1: Overview of Orange G (Acid Orange 7) Synthesis
| Step | Key Reagents | Reaction Type | Conditions | Product/Intermediate |
| Diazotization | Sulfanilic acid, Sodium nitrite, HCl (or other mineral acid) | Diazotization | 0-5 °C, aqueous medium | Diazonium salt of sulfanilic acid |
| Azo Coupling | Diazonium salt, β-naphthol, NaOH (for alkaline medium) | Azo Coupling | Room temperature, alkaline pH | Orange G (as sodium salt) |
| Acidification (to obtain free acid) | Orange G (sodium salt), Mineral acid (e.g., HCl, H₂SO₄) | Acid-Base Reaction | Controlled pH adjustment, cooling (if necessary) | This compound |
Design and Synthesis of Novel this compound Derivatives for Targeted Research Probes
The modification of existing dye structures to create novel derivatives with specific functionalities is a cornerstone of developing targeted research probes. These modifications can enhance selectivity, introduce signaling capabilities (e.g., fluorescence), or improve binding affinity to specific biological targets.
However, the provided literature primarily focuses on the established applications of Orange G as a dye in histology, textile dyeing, and as a model compound in studies of dye degradation and removal processes nih.govmedchemexpress.comsigmaaldrich.com. While extensive research exists on derivatives of other cyanine (B1664457) dyes, such as Thiazole (B1198619) Orange (TO), for use as fluorescent probes in nucleic acid detection acs.orgresearchgate.netoup.comrsc.orgacs.orgbeilstein-journals.orgresearchgate.net, specific examples detailing the design and synthesis of this compound derivatives tailored for targeted research probes are not prominently featured in the reviewed sources. Future research may explore functionalizing the Orange G scaffold to impart novel properties for specialized biological or chemical sensing applications.
Advanced Purification Techniques for Enhanced Research Purity
Achieving high purity is paramount for this compound intended for research applications, as impurities can significantly affect spectroscopic properties, reaction kinetics, and experimental reproducibility. Standard purification methods for dyes like Orange G include precipitation, filtration, and chromatography.
Filtration: This is a fundamental technique, often employed after synthesis or precipitation steps to separate solid products from reaction mixtures or to remove soluble impurities like inorganic salts (e.g., sodium sulfate (B86663) formed during synthesis) google.com.
Recrystallization: This classical method relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent mixture at varying temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving more soluble impurities in the solution rsc.org.
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are advanced methods capable of separating compounds based on their differential interactions with a stationary phase and a mobile phase. HPLC is particularly effective for achieving high purity and for analytical assessment of purity, often used to monitor degradation or to isolate specific components from complex mixtures researchgate.netresearchgate.net. Column chromatography can also be employed for purification.
Analytical Methodologies for Characterization and Quantification of Orange G Free Acid in Research Contexts
Chromatographic Techniques for Purity Assessment and Experimental Quantification
Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components, making them vital for assessing the purity of Orange G free acid and determining its concentration in research samples.
HPLC coupled with Diode Array Detection (DAD) is a widely employed technique for the analysis of dyes and organic compounds due to its ability to provide both separation and spectral information. HPLC-DAD is utilized for chemical purity assessment and the quantification of analytes measurlabs.com. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, while the DAD detector records the UV-Vis absorption spectrum of each eluting compound, allowing for identification and quantification measurlabs.comresearchgate.neteag.com.
Studies involving similar azo dyes and organic acids demonstrate the efficacy of HPLC-DAD. For instance, methods have been developed using reversed-phase columns, such as Inertsil ODS-3 or RC-C18, with mobile phases typically consisting of aqueous buffers (often acidified) and organic solvents like acetonitrile (B52724) or methanol (B129727) researchgate.netresearchgate.netmdpi.comembrapa.br. Detection wavelengths are often set at specific maxima relevant to the chromophore of the dye, commonly in the range of 250-350 nm, or multiple wavelengths are monitored simultaneously to capture the full spectral profile researchgate.netmdpi.comembrapa.br. Validation parameters for such methods typically include linearity (often with R² values > 0.99), limits of detection (LOD), and limits of quantification (LOQ), demonstrating high sensitivity and accuracy researchgate.netresearchgate.netmdpi.com.
Table 1: HPLC-DAD Parameters for Azo Dye and Organic Acid Analysis
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelengths (nm) | Linearity (R²) | LOD/LOQ (µg/mL) | Reference |
| HPLC-DAD | Inertsil ODS-3 | Acidified water and acetonitrile (gradient elution) | 0.8 | 254, 275, 305, 325 | > 0.99 | 0.01–0.35 / 0.03–1.07 | researchgate.net |
| HPLC-DAD | RC-C18 | Sodium acetate (B1210297) solution and methanol (gradient elution) | Not specified | 254 | 1.0 | 0.06 / 0.19 | researchgate.net |
| HPLC-DAD | Water XBridge C18 | Water and Methanol/Acetonitrile with formic acid (gradient) | 0.6 | 290, 340, 260, 216, 280 | ≥ 0.97 | 0.008–3.541 | mdpi.com |
| HPLC-DAD | RP-C18 (3 µm) | Aqueous H₃PO₄ and Methanol/H₃PO₄ (gradient) | Not specified | 220, 280, 320, 360, 520 | Acceptable | 0.04–0.25 / 0.06–0.25 | embrapa.br |
| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Not specified (gradient elution) | Not specified | DAD wavelengths provided for similar dyes (e.g., 254 nm) | Not specified | Not specified | lcms.cz |
For highly sensitive detection and quantification, particularly at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice lcms.czsigmaaldrich.comacs.org. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry. After chromatographic separation, analytes are ionized (commonly via Electrospray Ionization - ESI) and then fragmented in a tandem mass spectrometer. Monitoring specific precursor-to-product ion transitions allows for the selective and sensitive detection of target compounds, even in complex matrices researchgate.netsigmaaldrich.comresearchgate.net.
LC-MS/MS methods are adept at detecting azo dyes and their degradation products at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range sigmaaldrich.comacs.org. For instance, methods employing negative-ion ESI are often favored for azo dyes due to their sensitivity and signal stability researchgate.netresearchgate.net. The ability to switch between positive and negative ion modes can further enhance the scope of analysis for compounds with different ionization characteristics acs.org. Validation of LC-MS/MS methods typically includes assessing linearity, precision, accuracy, and demonstrating low LODs and LOQs suitable for trace analysis sigmaaldrich.comacs.org.
Table 2: LC-MS/MS Parameters for Trace Analysis of Dyes
| Technique | Ionization Mode | Example Mass Transitions (for related compounds) | Trace Level LOD/LOQ (μg/kg) | Reference |
| LC-MS/MS | Negative-ion ESI | Not specified for Orange G | Not specified | researchgate.netresearchgate.net |
| LC-MS/MS | ESI (positive polarity) | Not specified for Orange G | Not specified | researchgate.net |
| LC-MS/MS | Negative/Positive Ion Switching | Not specified for Orange G | 0.5–3.0 / 2.0–6.0 | acs.org |
| LC-MS/MS | ESI (negative mode) | Not specified for Orange G | Not specified | mdpi.com |
Spectroscopic Approaches for Structural Elucidation and Interaction Monitoring
Spectroscopic techniques provide insights into the molecular structure and functional groups of this compound, as well as its interactions with other molecules.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and elucidating the molecular structure of organic compounds researchgate.netthermofisher.comphcogj.com. When light in the infrared region interacts with a molecule, specific bonds absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, FTIR can reveal the presence of key functional groups associated with its azo dye structure, such as aromatic rings, sulfonic acid groups, and amine functionalities.
Typical FTIR spectra of organic materials, including dyes and plant-based compounds, show characteristic absorption bands. For instance, hydroxyl (-OH) stretching vibrations are often observed in the region of 3200-3600 cm⁻¹, while C-H stretching vibrations appear around 2850-3000 cm⁻¹ researchgate.netresearchgate.net. The presence of carbonyl groups (C=O) from potential impurities or degradation products might be indicated by bands around 1700 cm⁻¹, and C=C stretching within aromatic rings typically appears in the 1600-1680 cm⁻¹ range researchgate.netphcogj.comresearchgate.net. The specific absorption patterns provide valuable information for structural confirmation and purity assessment.
Table 3: FTIR Characteristic Absorption Bands (Examples from related materials)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3200–3600 | -OH stretching | researchgate.netresearchgate.net |
| 2850–3000 | C-H stretching | researchgate.netresearchgate.net |
| 1700–1744 | C=O stretching (ester/carbonyl) | phcogj.comresearchgate.net |
| 1600–1680 | C=C stretching (aromatic/cis) | researchgate.netphcogj.comresearchgate.net |
| 1545 | Amide II (N-H bending) | thermofisher.comnih.gov |
| 1650 | Amide I (C=O stretching) | thermofisher.comnih.gov |
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum ijrpr.commt.com. For this compound, which is a colored compound, UV-Vis spectroscopy is particularly useful for determining its concentration in solution based on Beer-Lambert Law (A = εbc), where 'A' is absorbance, 'ε' is molar absorptivity, 'b' is path length, and 'c' is concentration ijrpr.commt.comnaturalspublishing.com. The characteristic absorption spectrum, showing wavelengths of maximum absorbance (λmax), can also provide information about the electronic structure and conjugation within the molecule mt.comnaturalspublishing.com.
Studies on similar azo dyes like Sudan Orange G have identified multiple absorption bands, with λmax values reported in the range of 382 nm to 474 nm, depending on the specific dye and solution conditions naturalspublishing.com. UV-Vis spectroscopy is also employed to monitor interactions between the dye and other species, such as metal ions, where changes in the absorption spectrum can indicate complex formation naturalspublishing.com. The sensitivity of UV-Vis allows for the quantification of analytes in various matrices, making it a versatile tool in research mt.commdpi.com.
Table 4: UV-Visible Spectroscopy Absorption Maxima (Examples from related dyes)
| Wavelength (nm) | Observed Phenomenon/Application | Reference |
| 382, 420, 432, 474 | λmax for Sudan Orange G | naturalspublishing.com |
| 346, 506 | λmax for Cu(II)-Sudan Orange G complex | naturalspublishing.com |
| 200–400 | UV absorption range | ijrpr.com |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
While this compound might be analyzed in solution, if it exists in a crystalline solid form, XRD can provide definitive information about its crystal structure. For organic pigments and related compounds, XRD patterns can reveal the degree of crystallinity, identify different polymorphic forms, and detect the presence of amorphous regions researchgate.netiucr.orgresearchgate.net. For example, broad peaks in an XRD pattern are indicative of amorphous material, whereas sharp, well-defined peaks suggest a crystalline structure researchgate.net. Specific diffraction angles (2θ) correspond to particular crystallographic planes, and these data are crucial for crystal structure determination researchgate.netwikipedia.orgiucr.org.
Table 5: X-ray Diffraction (XRD) Information (Examples from related materials)
| Technique | Sample/Material | Observed Features | Reference |
| XRD | Orange peel adsorbent | Broad peaks (amorphous regions), peaks at 2θ = 21°, 45° (partially crystalline) | researchgate.net |
| XRD | Pigment Orange 13 (phase) | Unit-cell parameters: a = 33.137(9), b = 14.425(4), c = 12.127(3) Å | iucr.org |
| XRD | Organic Crystals | Diffraction patterns based on atomic arrangement | wikipedia.org |
Compound Name List:
this compound
Surface Characterization Techniques for Adsorption Mechanism Studies
Surface characterization techniques are indispensable for elucidating the mechanisms by which adsorbents interact with and remove this compound from aqueous solutions. Among these, Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are particularly valuable for providing insights into the morphological and elemental changes occurring on the adsorbent surface during the adsorption process.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) offers high-resolution imaging of the surface topography, morphology, and texture of materials. In the context of this compound adsorption, SEM is employed to visualize the physical changes that occur on the adsorbent's surface after its interaction with the dye ncsu.eduresearchgate.netarabjchem.orgnih.govijcce.ac.irijcce.ac.irresearchgate.netresearchgate.netresearchgate.net. These changes can include the development or alteration of pore structures, modifications in surface roughness, and the physical deposition or aggregation of dye molecules on the active sites of the adsorbent ncsu.eduresearchgate.netarabjchem.org. For example, studies involving modified sawdust have demonstrated significant alterations in surface morphology post-adsorption of Orange G, as captured by SEM ncsu.edu. Similarly, SEM analysis of formaldehyde-modified ragi husk has confirmed structural changes attributable to the uptake of Orange G researchgate.net. Alumina (B75360) nanoparticles also exhibited observable morphological transformations after adsorbing Orange G, as documented by SEM arabjchem.org.
Energy Dispersive X-ray Spectroscopy (EDX), often integrated with SEM, serves as a vital tool for elemental analysis. It quantifies the elemental composition of a sample by detecting characteristic X-rays emitted when the material is subjected to an electron beam ncsu.eduarabjchem.orgnih.govresearchgate.net. For Orange G adsorption studies, EDX is utilized to identify and measure the elements present on the adsorbent surface both before and after dye exposure. The presence of elements characteristic of the Orange G molecule, such as carbon (C), nitrogen (N), oxygen (O), and sulfur (S) (originating from its sulfonic acid groups), on the adsorbent surface post-adsorption, often with an increased proportion, provides direct evidence of dye uptake ncsu.eduresearchgate.net. For instance, SEM-EDX analysis of Co-carbon nanofilaments revealed the presence of Co⁰ states within and at the tips of the nanofilaments after Orange G adsorption, indicating interaction and deposition researchgate.net. EDX analysis can also highlight changes in the elemental composition of the adsorbent itself, which may be a consequence of the activation or modification process and its subsequent interaction with the dye ncsu.eduarabjchem.orgresearchgate.net.
The synergistic application of SEM and EDX provides a comprehensive understanding of the adsorption mechanism. SEM offers visual confirmation of surface modifications, while EDX quantifies the elemental uptake, thereby corroborating the adsorption process. For example, research on alumina nanoparticles utilized both SEM and EDX for material characterization and to investigate Orange G adsorption arabjchem.org. Likewise, analyses of modified ragi husk employed SEM and FTIR to confirm the changes resulting from Orange G uptake researchgate.net.
Table 1: Illustrative EDX Findings for Orange G Adsorption on Adsorbents
| Element | Significance in Orange G | Role of EDX in Adsorption Study | Expected Observation (Adsorbent + Orange G) vs. (Adsorbent Only) | Interpretation for Adsorption Mechanism |
| Carbon (C) | Major component of organic dye structure | Confirms presence of organic dye molecules | Increased percentage or appearance of C peaks in EDX spectrum | Direct evidence of Orange G uptake onto the adsorbent surface. |
| Oxygen (O) | Present in hydroxyl, azo, and sulfonic groups | Confirms presence of functional groups involved in adsorption | May show changes in O percentage, reflecting its role in bonding or surface interactions | Indicates potential interaction sites or changes in surface chemistry due to dye adsorption. |
| Nitrogen (N) | Present in azo group (-N=N-) | Confirms presence of specific dye components | Increased percentage or appearance of N peaks | Confirms the adsorption of the azo dye structure. |
| Sulfur (S) | Present in sulfonic acid groups (-SO₃H) | Confirms presence of specific dye components | Increased percentage or appearance of S peaks | Indicates adsorption involving the sulfonic acid groups, potentially through electrostatic interactions or hydrogen bonding. |
| Adsorbent Elements (e.g., Si, Al, O for alumina; C, O for biochar) | N/A | Baseline elemental composition of the adsorbent | May show slight changes in percentage due to dye covering active sites or surface modification | Provides context for the adsorbent's composition and how the dye's elemental signature is superimposed or integrated. |
Note: Specific elemental percentages are highly dependent on the adsorbent material and the extent of dye loading. EDX provides qualitative and semi-quantitative elemental analysis.
Comparative Research Studies and Methodological Validations Involving Orange G Free Acid
Performance Evaluation Against Alternative Staining Reagents and Protocols
Orange G free acid is a key component in several polychromatic staining methods, where its performance is often evaluated against other staining protocols for efficacy in tissue differentiation. A notable comparison is between the verdeluz orange G-acid fuchsin (VOF) stain and the modified Gallego's stain (MGS). In a study comparing these, VOF demonstrated superior staining intensity and differentiation for components of teeth and surrounding tissues. nih.govresearchgate.net While both stains could distinguish dental hard tissues from soft tissues, which is a limitation of routine hematoxylin (B73222) and eosin (B541160) (H&E) staining, VOF provided better contrast. nih.govresearchgate.net Specifically, VOF stained bone purple-red and cementum red, whereas MGS stained bone green-blue and cementum red. nih.govresearchgate.net The VOF protocol was also noted as being a simpler, single-step, and rapid procedure. nih.govresearchgate.net
Another area where Orange G's role is evaluated is in Papanicolaou (Pap) staining for cytological preparations. The standard Pap stain procedure includes Harris Hematoxylin, Orange G, and Eosin Azure (EA)-50. scispace.com Orange G specifically stains mature and keratinized cells orange. scispace.com A study was conducted to compare the quality of Pap smear preparations with and without the Orange G staining step. The results indicated that preparations using Orange G yielded a higher percentage of "good" quality results (87.5%) compared to those prepared without it (75%). Furthermore, preparations without Orange G had a small percentage (6.3%) rated as "not good," a rating not observed in the group that included the Orange G stain. scispace.com
The value of Orange G is also highlighted in a modified alcian blue hematoxylin staining technique designed for evaluating endochondral ossification. The inclusion of an Orange G-eosin counterstain, as opposed to one with acid fuchsin, provides a better demarcation between mature and immature bone. tandfonline.com This specialized protocol consistently stains cartilage blue, mature bone orange, and immature bone mauve, proving particularly useful for studying fracture healing and developmental biology. tandfonline.com
Interactive Table: Comparison of Staining Outcomes
| Stain/Protocol | Target Tissue/Component | Orange G Result | Alternative Stain Result | Source(s) |
| VOF | Bone | Purple-Red | MGS: Green-Blue | nih.gov, researchgate.net |
| VOF | Cementum | Red | MGS: Red | nih.gov, researchgate.net |
| VOF | Collagen | Blue | MGS: Blue | nih.gov, researchgate.net |
| Papanicolaou | Keratinized Cells | Orange | Without Orange G: No specific staining, lower prep quality | scispace.com |
| Modified Alcian Blue | Mature Bone | Orange | H&E: Pink | nih.gov, tandfonline.com |
| Modified Alcian Blue | Immature Bone | Mauve | H&E: Pink | nih.gov, tandfonline.com |
Comparative Analysis of Degradation Methodologies for Environmental Research Models
In environmental research, Orange G serves as a model azo dye pollutant to evaluate the efficacy of various degradation technologies. Advanced Oxidation Processes (AOPs) are a primary focus, with numerous studies comparing different methods.
Photocatalysis using semiconductor materials is a widely studied approach. One study compared a composite of TiO₂-ZnO under different light sources, finding that sunlight achieved the highest degradation of Orange G (79.60%) after two hours, significantly outperforming UV light (48.0%) and visible light (18.40%). wiserpub.com Another investigation found that MMT-Cu₃TiO₅ nanocomposites achieved 100% degradation of Orange G under visible light in 120 minutes, which was more efficient than MMT-TiO₂ (96% in 300 minutes). mdpi.com The combination of graphene aerogel with cadmium-doped TiO₂ (GA–TiO₂–Cd) under UV light also showed high efficiency, removing 95.18% of Brilliant Green dye, indicating its potential for other organic dyes like Orange G. nih.gov
Hybrid and combined AOPs are often compared to individual processes. The sonophotocatalytic degradation of Orange G was compared with sonolysis and photocatalysis individually. The study found that the combined treatment resulted in a simple additive effect rather than a synergistic enhancement for degrading the dye. nih.gov Similarly, the degradation of Orange G was investigated using UV irradiation combined with persulfate (S₂O₈²⁻) or periodate (B1199274) (IO₄⁻). Both systems enhanced decolorization compared to UV alone, with the UV/IO₄⁻ system showing higher degradation activity. researchgate.net Fenton and photo-Fenton reactions have also been evaluated alongside UV/H₂O₂ and UV/S₂O₈²⁻ systems, demonstrating that the degradation rate is highly dependent on the initial concentrations of the reagents like H₂O₂, S₂O₈²⁻, and Fe²⁺. yu.edu.jo
Electrochemical degradation offers another alternative. A study using a platinum electrode showed that this method could completely remove color and chemical oxygen demand (COD). eeer.org The degradation mechanisms were found to differ depending on the electrolyte used (KCl vs. K₂SO₄), with a more rapid disappearance of absorption peaks in the chloride medium. eeer.org
Interactive Table: Efficacy of Orange G Degradation Methods
| Degradation Method | Catalyst/Reagent | Conditions | Degradation Efficiency | Source(s) |
| Photocatalysis | TiO₂-ZnO Composite | 2 hours, Sunlight | 79.60% | wiserpub.com |
| Photocatalysis | TiO₂-ZnO Composite | 2 hours, UV Light | 48.0% | wiserpub.com |
| Photocatalysis | MMT-Cu₃TiO₅ | 120 min, Visible Light | 100% | mdpi.com |
| Photocatalysis | MMT-TiO₂ | 300 min, Visible Light | 96% | mdpi.com |
| Photocatalysis | Bismuth Molybdate | 8 hours, Visible Light, H₂O₂ | ~100% | nih.gov |
| Sonolysis | Ultrasound (213kHz) | pH 5.8 | Higher than at pH 12 | nih.gov |
| UV-Activated Oxidation | Persulfate (S₂O₈²⁻)/Fe²⁺ | 30 min, pH 3.5 | 99% | core.ac.uk |
| Electrochemical Oxidation | Platinum Electrode | 15 min, KCl medium | Complete peak disappearance | eeer.org |
Optimization Strategies for this compound-Based Research Protocols
Optimizing protocols that utilize Orange G is crucial for achieving maximum efficiency and reproducibility, both in staining and in environmental degradation studies.
In environmental applications, Response Surface Methodology (RSM) is a common statistical approach for optimizing the many variables that affect degradation and adsorption processes. For the adsorptive removal of Orange G using activated carbon derived from Thespesia populnea pods, RSM was used to study parameters like agitation time, initial dye concentration, and adsorbent dosage. The optimal conditions were determined to be a 4.03-hour agitation time for a 17.6 mg/L dye concentration using 0.54 g of the activated carbon. nih.gov Similarly, for the photocatalytic degradation of Orange G using bismuth molybdate, a definitive screening design was employed to evaluate six factors. This statistical analysis revealed that the initial Orange G concentration and irradiation time were the most significant factors. nih.gov Maximum degradation of approximately 96% was achieved with 1 g/L of catalyst, a 50 mg/L concentration of Orange G, and 1.4 mol/L of H₂O₂ at a neutral pH. nih.gov
The pH of the solution is a frequently optimized parameter with a significant impact on performance. For the photocatalytic degradation of Orange G with TiO₂, a low pH of 3.5 was found to be optimal under solar irradiation. uitm.edu.my In contrast, sonolytic degradation was more effective at pH 5.8 than at pH 12, while photocatalytic degradation using TiO₂ favored an alkaline pH. nih.gov When using persulfate activated by Fe(II) ions, an acidic pH of 3.5 was optimal, with an ideal molar ratio of persulfate to Fe²⁺ found to be 1:1. core.ac.uk
For histological staining, optimization involves refining reagent concentrations and staining times. In the Papanicolaou staining protocol, Orange G is part of a multi-step process. biognost.com The standard formulation for the Orange G solution involves dissolving 0.5 g of the dye in 100 ml of 96% ethanol, followed by the addition of 0.015 g of phosphotungstic acid. biognost.com However, it is noted that this formulation can be modified depending on laboratory procedures and specific requirements. biognost.com For staining pituitary α cells, a protocol specifies placing sections in an Orange G solution for just 20 seconds, followed by a water rinse until the tissue is pale orange, indicating that precise timing is critical for proper differentiation. stainsfile.com
Interactive Table: Optimized Parameters for Orange G Protocols
| Research Area | Method | Optimized Parameter | Optimal Value/Condition | Source(s) |
| Environmental | Adsorption | Adsorbent Dosage | 0.54 g (for 17.6 mg/L dye) | nih.gov |
| Environmental | Adsorption | Agitation Time | 4.03 hours | nih.gov |
| Environmental | Photocatalysis (TiO₂) | pH | 3.5 (solar irradiation) | uitm.edu.my |
| Environmental | Photocatalysis (Bismuth Molybdate) | Catalyst Loading | 1 g/L | nih.gov |
| Environmental | Photocatalysis (Bismuth Molybdate) | Dye Concentration | 50 mg/L | nih.gov |
| Environmental | Persulfate Oxidation | Reagent Ratio | 1:1 (Persulfate:Fe²⁺) | core.ac.uk |
| Environmental | Persulfate Oxidation | pH | 3.5 | core.ac.uk |
| Histology | Pituitary Staining | Staining Time | 20 seconds | stainsfile.com |
| Histology | Papanicolaou Stain Prep | Orange G Concentration | 0.5 g per 100 ml 96% ethanol | biognost.com |
Emerging Research Frontiers and Unexplored Academic Applications of Orange G Free Acid
Advancements in Photodegradation and Adsorption Research Using Orange G Free Acid as a Model Dye
The utilization of this compound as a model dye has been instrumental in advancing research into effective water treatment strategies. Studies have focused on developing new materials capable of adsorbing or catalytically degrading this dye, thereby providing insights into broader applications for industrial wastewater treatment.
Development of Novel Sorbents and Photocatalysts
Significant efforts have been directed towards synthesizing and characterizing novel sorbent and photocatalyst materials designed for the efficient removal of Orange G from aqueous solutions. These materials often leverage the unique properties of metal oxides, carbon-based nanomaterials, and composites to enhance adsorption capacity and photocatalytic activity.
Metal Oxide-Based Nanocomposites: Nanocomposites such as MMT-Cu₃TiO₅, formed by depositing Cu₃TiO₅ on bentonite, have demonstrated high photocatalytic efficiency. This material achieved complete degradation (100%) of Orange G within 120 minutes under visible light irradiation at a pH of 3 and a catalyst concentration of 2 g/L mdpi.com. In terms of adsorption, MMT-Cu₃TiO₅ exhibited a higher adsorption capacity of 9.11 mg/g compared to MMT-TiO₂, which showed 3.60 mg/g at equilibrium mdpi.com. Similarly, graphene aerogel-supported, cadmium-doped TiO₂ composites (GA–TiO₂–Cd) were synthesized and showed approximately 81% removal of Orange G (20 ppm) within 120 minutes under UV light researchgate.net.
Carbon-Based Materials: Fullerene (C₆₀) supported on ordered mesoporous silica (B1680970) (MCM-41) with 3 wt% C₆₀ has shown promising stability, retaining less than 5% of its initial activity after five photocatalytic cycles mdpi.com. This material achieved about 86% removal of Orange G through adsorption in the dark within 30 minutes, indicating effective surface interaction mdpi.com.
Table 1: Performance of Photocatalysts/Sorbents for Orange G Removal
| Catalyst/Sorbent | Target Dye | Removal/Degradation Efficiency (%) | Time (min) | Conditions | Adsorption Capacity (mg/g) | Reference |
| MMT-Cu₃TiO₅ | Orange G | 100 | 120 | Visible light, pH 3, 2 g/L catalyst | 9.11 | mdpi.com |
| MMT-TiO₂ | Orange G | 96 | 300 | Visible light | 3.60 | mdpi.com |
| GA–TiO₂–Cd composite | Orange G | ~81 | 120 | UV light, 20 ppm OG | N/A | researchgate.net |
| C₆₀/MCM-41 (3 wt% C₆₀) | Orange G | ~86 (adsorption in dark) | 30 | Dark (adsorption); Stability >5 cycles (photocatalysis) | N/A | mdpi.com |
| TiO₂ + 20% Cr₂O₃ | Orange G | Not specified | Not specified | UV light | Not specified | researchgate.net |
Mechanistic Insights into Dye Degradation Pathways in Environmental Research
Understanding the degradation pathways of this compound is critical for optimizing treatment processes and ensuring the complete mineralization of the dye into harmless byproducts. Research has elucidated key chemical transformations and the role of various reactive species.
Degradation Pathways and Intermediates: The breakdown of Orange G typically involves hydroxylation of its aromatic ring, desulfonation, and the oxidative cleavage of the azo bond researchgate.net. Identified intermediate products include substituted phenols, aromatic hydroxyl amines, nitrosohydroxylaromatic amines, and dicarboxylaromatic compounds researchgate.net.
Reactive Species: In photocatalytic degradation, the primary active species responsible for breaking down Orange G are often hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) doi.orgnih.goviwaponline.com. These highly reactive radicals attack the organic structure of the dye, leading to its fragmentation and eventual mineralization.
Influence of Environmental Factors: The efficiency of Orange G degradation is significantly influenced by environmental parameters, most notably pH. Acidic conditions are generally found to be more favorable for the degradation of anionic dyes like Orange G. This is attributed to the electrostatic attraction between a positively charged photocatalyst surface (at low pH) and the negatively charged dye molecules mdpi.comdoi.orgnih.gov. For instance, degradation rates can be substantially higher at pH 2 compared to neutral or alkaline conditions doi.org. Other factors such as catalyst concentration, initial dye concentration, light intensity, and the presence of specific ions can also impact the degradation efficiency iwaponline.comfrontiersin.orgresearchgate.net.
Role of Co-reagents and Catalysts: Specific co-reagents can play a crucial role in the degradation mechanism. For example, ascorbic acid has been identified as essential for the photocatalytic degradation of Orange G over C₆₀/MCM-41 catalysts mdpi.com. In systems utilizing pyrite (B73398) (FeS₂) activated persulfate (PS), sulfate radicals are the main active species, generated through the activation of persulfate by pyrite, with the Fe(III)/Fe(II) cycle being central to this activation iwaponline.com. The degradation kinetics often follow pseudo-first-order or first-order models mdpi.comresearchgate.net.
Theoretical Advancements and Predictive Modeling for Future Research Directions
The field is increasingly leveraging theoretical approaches and predictive modeling to enhance the understanding and efficiency of Orange G remediation strategies. These methods aim to forecast material performance, optimize reaction conditions, and design more effective treatment processes.
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are employed to investigate the reaction mechanisms and predict the redox potentials of azo dyes like Orange G researchgate.net. This computational insight aids in understanding the fundamental chemical transformations involved in degradation.
Statistical Modeling and Machine Learning: Predictive modeling, including machine learning (ML) and statistical techniques, is gaining prominence for optimizing photocatalytic processes and forecasting their performance mdpi.comacs.org. Methodologies like Response Surface Methodology (RSM) and factorial designs are utilized to optimize process variables and model degradation kinetics, establishing correlations between experimental factors and outcomes mdpi.com. ML models can be trained using various input variables (e.g., catalyst loading, pH, reactant concentrations) to predict outcomes such as hydrogen evolution rates in photocatalytic systems, thereby bridging experimental findings with predictive capabilities acs.org.
Data Analytics Platforms: Tools such as the Orange data mining software facilitate the analysis of complex datasets and the development of predictive models without requiring extensive programming knowledge wordpress.comorangedatamining.comresearchgate.net. These platforms enable researchers to explore relationships between different parameters and the efficiency of dye removal and degradation, thereby accelerating the discovery of optimal conditions and material designs.
Compound List:
this compound
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing orange G free acid, and how can researchers validate the synthesis process?
- Methodology : Synthesis typically involves diazotization of 4-aminoazobenzene-3,4'-disulfonic acid followed by coupling with β-naphthol under controlled pH (4–6) .
- Validation : Confirm structure via -NMR (δ 7.8–8.2 ppm for aromatic protons) and FT-IR (C=N stretch at ~1600 cm). Purity is assessed using HPLC (C18 column, mobile phase: 60% methanol/40% 0.1% trifluoroacetic acid) with >98% purity as a benchmark .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in experimental settings?
- Spectroscopy : UV-Vis (λmax ~475 nm in aqueous solution) for concentration determination; mass spectrometry (ESI-MS, [M-H]<sup>-</sup> at m/z 452.3) for molecular weight confirmation .
- Chromatography : Reverse-phase HPLC for purity analysis; TLC (silica gel, ethyl acetate:methanol:water = 7:2:1) to monitor reaction progress .
Q. How is this compound utilized as a histological stain, and what are the critical parameters for reproducibility?
- Protocol : Prepare a 0.1–0.5% w/v solution in distilled water (pH 2–3 adjusted with HCl). Fix tissue sections with paraformaldehyde before staining to enhance dye binding .
- Reproducibility : Control pH, staining duration (5–10 mins), and temperature (20–25°C). Validate results with positive/negative controls (e.g., unstained sections) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s binding affinity studies with proteins?
- Analysis Framework :
- Variable Control : Test pH (2–7), ionic strength (0–150 mM NaCl), and temperature (4–37°C).
- Techniques : Use isothermal titration calorimetry (ITC) for thermodynamic data and circular dichroism (CD) to assess structural changes .
- Data Conflict Resolution : Compare binding constants (Kd) across multiple methods (e.g., fluorescence quenching vs. ITC). Discrepancies may arise from dye aggregation at high concentrations (>100 μM) .
Q. What experimental design strategies optimize this compound’s use in electrophoretic mobility shift assays (EMSAs)?
- Optimization Steps :
- Dye Concentration : Titrate from 0.01% to 0.1% to balance sensitivity and background noise.
- Buffer Compatibility : Avoid Tris-based buffers (interfere with staining); use phosphate or acetate buffers (pH 2.5–3.5) .
- Documentation : Include a reference table comparing migration patterns under varying conditions (e.g., voltage, buffer composition) .
Q. How do researchers address batch-to-batch variability in this compound when conducting longitudinal studies?
- Quality Assurance :
- Batch Testing : Perform HPLC and NMR on each batch; reject batches with >2% impurity.
- Standardization : Use a single supplier or synthesize in-house under GLP conditions.
- Data Normalization : Include internal standards (e.g., bromophenol blue) in assays to correct for variability .
Q. What are the best practices for integrating this compound into multi-dye staining protocols without cross-reactivity?
- Protocol Design :
- Sequential Staining : Apply orange G first (acidic pH), followed by basic dyes (e.g., methylene blue at pH 8–9).
- Validation : Use confocal microscopy to confirm spatial separation of dyes. Publish spectral overlap data (e.g., emission/excitation wavelengths) to guide filter selection .
Methodological Guidelines
- Data Reporting : Follow the Beilstein Journal of Organic Chemistry’s standards: report NMR shifts (δ), HPLC retention times, and experimental conditions in detail .
- Literature Review : Prioritize studies indexed in PubMed or Web of Science; avoid non-peer-reviewed platforms like .
- Conflict Resolution : Use statistical tools (e.g., Grubbs’ test for outliers) and replicate experiments across independent labs .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
